Ombuoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

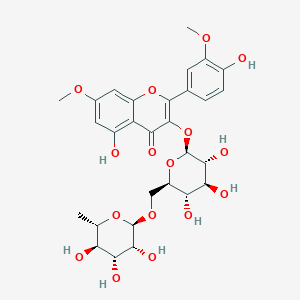

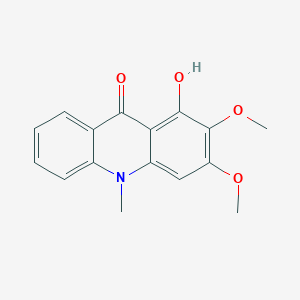

Ombuoside is a glycoside isolated from Gynostemma pentaphyllum . It has antimicrobial activity against several strains of gram-positive and gram-negative bacteria and the yeast Candida albicans . It also has antioxidant effects by scavenging free radicals and ROS .

Synthesis Analysis

Ombuoside can be isolated and purified from the crude extraction by High-Speed Counter-current Chromatography (HSCCC) with a two-phase solvent system composed of n-hexane:ethyl acetate:ethanol:water (5:6:5:5, v/v) in a single run . A 210 mg quantity of the crude extract containing 2.16% ombuoside was loaded, yielding 3.9 mg of ombuoside at 96.7% purity .Molecular Structure Analysis

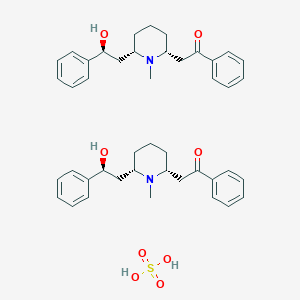

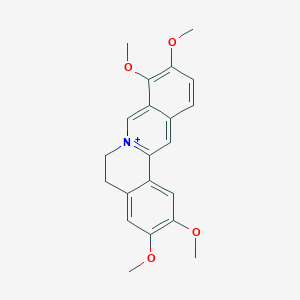

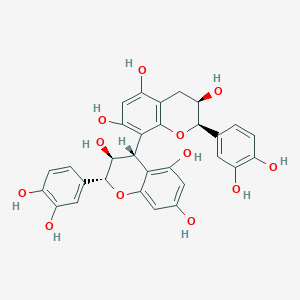

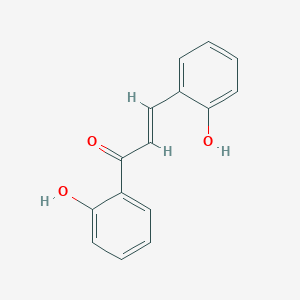

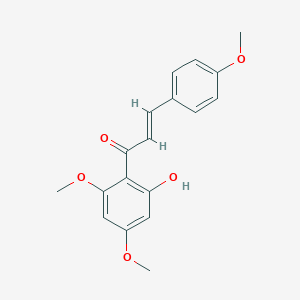

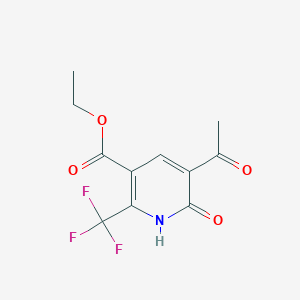

Ombuoside has a molecular weight of 638.57 and a formula of C29H34O16 . It contains a total of 83 bonds; 49 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 6 hydroxyl groups, 2 aromatic hydroxyls, and 6 secondary alcohols .Physical And Chemical Properties Analysis

Ombuoside is a solid substance with a white to light yellow color . It has a density of 1.7±0.1 g/cm3, a boiling point of 947.6±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It has a molar refractivity of 147.8±0.4 cm3, 16 H bond acceptors, 8 H bond donors, 8 freely rotating bonds, and a polar surface area of 244 Å2 .Scientific Research Applications

1. Separation and Purification of Ombuoside from Gynostemma Pentaphyllum

- Summary of Application : Ombuoside is isolated and purified from the crude extraction of Gynostemma pentaphyllum using microwave-assisted extraction coupled with high-speed counter-current chromatography (HSCCC) .

- Methods of Application : The extraction conditions, including microwave power, irradiation time, solid-to-liquid ratio and extraction times, were optimized. A two-phase solvent system composed of n-hexane:ethyl acetate:ethanol:water (5:6:5:5, v/v) was used in a single run .

- Results or Outcomes : A 210 mg quantity of the crude extract containing 2.16% ombuoside was loaded, yielding 3.9 mg of ombuoside at 96.7% purity . The purified ombuoside had strong 1,1-diphenyl-2-picrylhydrazyl and hydroxyl free radical scavenging activities .

2. Ameliorative Effects of Ombuoside on Dopamine Biosynthesis in PC12 Cells

- Summary of Application : Ombuoside has been found to regulate dopamine biosynthesis in PC12 cells .

- Methods of Application : Ombuoside at concentrations of 1, 5, and 10 µM increased intracellular dopamine levels at 1 - 24 h. Ombuoside also significantly increased the phosphorylation of tyrosine hydroxylase (TH) (Ser40) and cyclic AMP-response element binding protein (CREB) (Ser133) at 0.5 - 6 h .

- Results or Outcomes : Ombuoside combined with L-DOPA further increased intracellular dopamine levels for 24 h compared to L-DOPA alone . These results suggest that ombuoside regulates dopamine biosynthesis by modulating TH and CREB activation in PC12 cells .

properties

CAS RN |

20188-85-6 |

|---|---|

Product Name |

Ombuoside |

Molecular Formula |

C29H34O16 |

Molecular Weight |

638.6 g/mol |

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-13(30)15(6-11)40-3/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |

InChI Key |

JUIYKRQGQJORHH-BDAFLREQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |

Other CAS RN |

64527-08-8 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)

![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)